5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide
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Overview
Description
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide is a synthetic organic compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Fluoroaniline Group: The fluoroaniline group can be introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto an aniline derivative.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(2-chloroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
5-(2-bromoanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
5-(2-iodoanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide: Similar structure with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluoroaniline group in 5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide imparts unique chemical properties, such as increased stability, lipophilicity, and potential biological activity. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
5-(2-fluoroanilino)-N-(4-methylphenyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-10-6-8-11(9-7-10)18-16(23)14-15(21-22-20-14)19-13-5-3-2-4-12(13)17/h2-9,14-15,19-22H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWCXFNJTYXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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